ベンジル 4-(2-(tert-ブトキシカルボニル)ヒドラジニル)ピペリジン-1-カルボキシレート

概要

説明

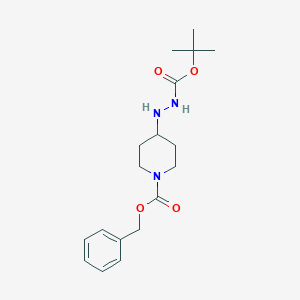

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27N3O4 and a molecular weight of 349.43 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

科学的研究の応用

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

作用機序

Target of Action

It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that it may interact with bacterial proteins or enzymes that are essential for their survival.

Biochemical Pathways

Considering its antibacterial properties, it might disrupt essential biochemical pathways in bacteria, leading to their death .

Result of Action

Its antibacterial activity suggests that it may cause bacterial cell death .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl hydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

類似化合物との比較

Similar Compounds

- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazino)piperidine-1-carboxylate

- 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylic acid benzyl ester

Uniqueness

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydrazinyl group and a tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it valuable in various synthetic and research applications .

生物活性

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS Number: 280111-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is C18H27N3O4, with a molecular weight of 349.43 g/mol. The compound features a piperidine ring substituted with a benzyl ester and a tert-butoxycarbonyl hydrazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4 |

| Molecular Weight | 349.43 g/mol |

| CAS Number | 280111-50-4 |

| Purity | ≥97% |

| Physical State | Solid |

Synthesis

The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate involves several steps, typically starting from commercially available piperidine derivatives. One common method includes the reaction of piperidine-1-carboxylic acid with benzyl chloroformate and tert-butoxycarbonyl hydrazine in the presence of suitable solvents such as dichloromethane (DCM) and trifluoroacetic acid (TFA) . The overall yield can vary based on the conditions but has been reported as high as 96% under optimized conditions .

Research indicates that compounds similar to Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate may exhibit neuropharmacological effects, potentially acting as antagonists at NMDA receptors, which are implicated in various neurological disorders . This mechanism suggests potential applications in treating conditions like neurodegeneration, anxiety disorders, and other psychiatric conditions.

Pharmacological Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-Anxiety Properties : Animal models have demonstrated that the compound may reduce anxiety-like behaviors, potentially through modulation of neurotransmitter systems involved in anxiety regulation .

- Antidepressant Activity : Some studies suggest that this class of compounds may possess antidepressant properties, possibly by enhancing serotonergic transmission .

Study on Neuroprotection

A study conducted by Zornza et al. (2003) evaluated the neuroprotective effects of hydrazine derivatives on cultured neurons exposed to glutamate toxicity. The results indicated that Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anxiety Reduction

In another study focused on anxiety models in rodents, the administration of this compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The findings support its potential utility in treating anxiety disorders .

特性

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELIGHSCQKNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468822 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280111-50-4 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。